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Compound of Interest

Compound Name: Martinellic acid

Cat. No.: B1250720 Get Quote

An In-depth Examination of a Novel Bradykinin Receptor Antagonist

Abstract
Martinellic acid, a complex pyrroloquinoline alkaloid isolated from the roots of the Amazonian

plant Martinella iquitosensis, has garnered significant interest within the scientific community.[1]

This technical guide provides a comprehensive overview of Martinellic acid, including its

chemical identity, biological activities, and the methodologies employed in its synthesis and

evaluation. The document is intended for researchers, scientists, and professionals in drug

development who are interested in the therapeutic potential of this natural product.

Chemical Identity
IUPAC Name: (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-

enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic

acid

CAS Number: A specific CAS registry number for Martinellic acid is not readily available in

public databases.
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Property Value Source

Molecular Formula C27H41N7O2 PubChem

Molecular Weight 495.7 g/mol PubChem

XLogP3 3.4 PubChem

Hydrogen Bond Donor Count 5 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Biological Activity and Mechanism of Action
Martinellic acid, along with its structural analog martinelline, was identified as the first naturally

occurring non-peptide antagonist of bradykinin receptors.[1] These compounds exhibit

micromolar affinity for both the B1 and B2 bradykinin G-protein coupled receptors.[2] The

antagonism of these receptors is the primary mechanism of action, making Martinellic acid a

subject of interest for conditions involving inflammation and pain, where the kallikrein-kinin

system is implicated.[1][3][4]

In addition to its effects on bradykinin receptors, Martinellic acid has demonstrated modest

antibiotic, cytotoxic, and lytic activities.[1]

Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activities of

Martinellic acid and its related compound, martinelline.
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Biological Activity
Test Organism/Cell
Line

Martinellic Acid
IC50 (µg/mL)

Martinelline IC50
(µg/mL)

Antibiotic Activity

Bacillus subtilis >25 10

Staphylococcus

aureus
>25 25

Escherichia coli >25 >25

Pseudomonas

aeruginosa
>25 >25

Cytotoxicity

B-16 (murine

melanoma)
>25 >25

M-109 (murine lung

carcinoma)
>25 >25

Lytic Activity

Human Red Blood

Cells
>25 >25

Data sourced from Witherup et al., 1995.[1]

Bradykinin Receptor Signaling Pathway
Bradykinin receptors (B1 and B2) are G-protein coupled receptors (GPCRs) that, upon

activation by bradykinin, initiate a signaling cascade leading to various physiological

responses, including inflammation, vasodilation, and pain. Martinellic acid exerts its effect by

competitively inhibiting the binding of bradykinin to these receptors, thereby attenuating the

downstream signaling.
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Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by Martinellic Acid.

Experimental Protocols
The complex structure of Martinellic acid has made it a challenging target for total synthesis.

Several research groups have reported successful syntheses, each employing unique

strategies and key reactions.

Total Synthesis via Hetero-Diels-Alder Reaction
One approach involves a protic acid-catalyzed 2:1 hetero-Diels-Alder coupling reaction.

N-Cbz 2-pyrroline &
 Methyl 4-aminobenzoate

Protic Acid Catalyzed
Hetero-Diels-Alder

(2:1 Coupling)
Tricyclic Triamine Core Hg(II)-promoted
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Click to download full resolution via product page

Caption: Workflow for the Total Synthesis of Martinellic Acid via Hetero-Diels-Alder Reaction.

Methodology: The synthesis commences with a protic acid-catalyzed hetero-Diels-Alder

reaction between N-Cbz 2-pyrroline and methyl 4-aminobenzoate to form the core tricyclic

structure. Subsequent steps involve the introduction of the guanidine moieties, for instance,

through a mercury(II)-promoted guanidinylation to install the sterically hindered N-1 pyrrolidine

guanidine, followed by the coupling of the side chain.

Isolation from Martinella iquitosensis
Protocol: The original isolation of Martinellic acid was performed from the root bark of

Martinella iquitosensis. The general procedure involves:
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Extraction: The dried and ground root bark is extracted with a suitable organic solvent, such

as a mixture of methanol and dichloromethane.

Partitioning: The crude extract is then subjected to a series of liquid-liquid partitioning steps

to separate compounds based on their polarity.

Chromatography: The resulting fractions are further purified using various chromatographic

techniques, including column chromatography on silica gel and high-performance liquid

chromatography (HPLC), to yield pure Martinellic acid.

Conclusion
Martinellic acid stands as a promising natural product with a unique chemical scaffold and

significant biological activity as a bradykinin receptor antagonist. Its complex structure has

spurred innovation in synthetic organic chemistry. Further investigation into its pharmacological

properties and mechanism of action is warranted to fully elucidate its therapeutic potential,

particularly in the fields of inflammation and pain management. The development of more

efficient synthetic routes will be crucial for enabling detailed structure-activity relationship

studies and advancing this novel compound towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1250720#martinellic-acid-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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